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Compound of Interest

Compound Name: Fmoc-D-1-Nal-OH

Cat. No.: B557941

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for Fmoc-D-1-Nal-OH, a key building block in peptide synthesis. The
information presented herein is essential for the characterization and quality control of this
compound in research and drug development settings.

Core Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for Fmoc-D-1-Nal-OH (C2sH23NOa4, Molecular Weight:
437.49 g/mol [1]). While a definitive experimental spectrum for this specific molecule is not
publicly available, the data presented is a representative summary based on the known
spectroscopic characteristics of its constituent functional groups: the
fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-alanine backbone, and the 1-
naphthyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Fmoc-D-1-Nal-
OH. The expected chemical shifts in *H and 3C NMR are summarized below.

Table 1: Predicted *H NMR Spectroscopic Data for Fmoc-D-1-Nal-OH
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
) Carboxylic acid (-
~10.5-125 Singlet (broad) 1H
COOH)
_ Aromatic protons
~7.8-8.2 Multiplet 2H
(Fmoc)
Aromatic protons
~7.6-7.8 Multiplet 2H
(Fmoc)
) Aromatic protons
~7.2-75 Multiplet 4H
(Fmoc)
_ Aromatic proton
~7.8-8.1 Multiplet 1H
(Naphthyl)
) Aromatic protons
~7.4-7.6 Multiplet 3H
(Naphthyl)
] Aromatic protons
~7.2-7.4 Multiplet 3H
(Naphthyl)
~45-4.8 Multiplet 1H a-CH (Alanine)
~4.2-45 Multiplet 1H CH (Fmoc)
~4.0-4.2 Multiplet 2H CHz (Fmoc)
~3.3-3.6 Multiplet 2H B-CHz (Naphthyl)

Table 2: Predicted 3C NMR Spectroscopic Data for Fmoc-D-1-Nal-OH
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Chemical Shift (6, ppm) Assignment

~173 - 176 Carbonyl (-COOH)

~156 - 158 Carbonyl (Fmoc urethane)
~143 - 145 Aromatic C (Fmoc, quaternary)
~141 - 142 Aromatic C (Fmoc, quaternary)
~132-134 Aromatic C (Naphthyl, quaternary)
~128 - 130 Aromatic CH (Naphthyl)

~127 - 128 Aromatic CH (Fmoc)

~125 - 127 Aromatic CH (Naphthyl)

~125- 126 Aromatic CH (Fmoc)
~120-121 Aromatic CH (Fmoc)

~66 - 68 CHz (Fmoc)

~53-55 a-C (Alanine)

~47 - 49 CH (Fmoc)

~37 -39 B-C (Naphthyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The
characteristic absorption frequencies for Fmoc-D-1-Nal-OH are presented in Table 3.

Table 3: Predicted FT-IR Spectroscopic Data for Fmoc-D-1-Nal-OH
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Frequency (cm™?) Intensity Assighment

3300 - 2500 Broad O-H stretch (Carboxylic acid)
~3300 Medium N-H stretch (Urethane)

3100 - 3000 Medium C-H stretch (Aromatic)

3000 - 2850 Medium C-H stretch (Aliphatic)
~1730 - 1700 Strong C=0 stretch (Carboxylic acid)
~1720 - 1690 Strong C=0 stretch (Urethane)
~1600, ~1475 Medium-Weak C=C stretch (Aromatic)
~1530 Medium N-H bend (Amide I1)

~1450 Medium C-H bend (Aliphatic)

1300 - 1000 Strong C-O stretch

900 - 690 Strong C-H out-of-plane bend

(Aromatic)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the

molecular weight of protected amino acids.

Table 4: Predicted Mass Spectrometry Data for Fmoc-D-1-Nal-OH

lon m/z (calculated)
[M+H]* 438.16
[M+Na]* 460.14
[M-H]~ 436.15
Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of Fmoc-D-1-Nal-OH are provided
below. These protocols are generalized and may require optimization based on the specific
instrumentation and sample characteristics.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of Fmoc-D-1-Nal-OH in approximately 0.5-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-des or CDCIs). The choice of solvent is critical to
ensure complete dissolution and to avoid signal overlap with the analyte.

e Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 400 MHz or higher.

o Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay
of 1-2 seconds, and an acquisition time of 2-4 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are typically referenced to the residual solvent peak
or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet
method is commonly employed.

o ATR: Place a small amount of the solid sample directly on the ATR crystal and apply
pressure to ensure good contact.

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)
powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent
pellet using a hydraulic press.
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e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

» Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~*. Acquire a
background spectrum of the empty sample holder (for ATR) or a pure KBr pellet before
scanning the sample.

o Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS) Protocol

o Sample Preparation: Prepare a dilute solution of Fmoc-D-1-Nal-OH (typically 1-10 pg/mL) in
a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water,
often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for
negative ion mode) to promote ionization.

 Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)
source. Common mass analyzers include quadrupole, time-of-flight (TOF), or Orbitrap.

o Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.
Acquire mass spectra over a relevant m/z range (e.g., 100-1000 m/z).

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (e.g.,
[M+H]*, [M+Na]*, or [M-H]~) and confirm the molecular weight of the compound.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as Fmoc-D-1-Nal-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scbt.com [scbt.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b557941?utm_src=pdf-body-img
https://www.benchchem.com/product/b557941?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/fmoc-d-1-nal-oh-138774-93-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic and Methodological Analysis of Fmoc-D-
1-Nal-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557941#spectroscopic-data-for-fmoc-d-1-nal-oh-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b557941#spectroscopic-data-for-fmoc-d-1-nal-oh-nmr-ir-ms
https://www.benchchem.com/product/b557941#spectroscopic-data-for-fmoc-d-1-nal-oh-nmr-ir-ms
https://www.benchchem.com/product/b557941#spectroscopic-data-for-fmoc-d-1-nal-oh-nmr-ir-ms
https://www.benchchem.com/product/b557941#spectroscopic-data-for-fmoc-d-1-nal-oh-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b557941?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

